magnesium;piperidin-1-ide;bromide
Description
The compound "magnesium;piperidin-1-ide;bromide" (PubChem CID: 16217259) is a Grignard reagent with the IUPAC name magnesium;1-(phenylmethyl)piperidine;bromide and SMILES notation Br[Mg]C1=CC=CC(CN2CCCCC2)=C1 . Structurally, it consists of a magnesium atom coordinated to a bromine ion and an organic ligand—a benzene ring substituted with a piperidinylmethyl group. Piperidin-1-ide, the deprotonated form of piperidine, contributes to the compound’s nucleophilic reactivity, making it valuable in organic synthesis for forming carbon-carbon bonds.
Key properties include:
- Reactivity: Highly moisture-sensitive and pyrophoric, typical of Grignard reagents.
- Applications: Used in alkylation, arylation, and cross-coupling reactions.
Properties
CAS No. |
24699-38-5 |
|---|---|
Molecular Formula |
C5H10BrMgN |
Molecular Weight |
188.35 g/mol |
IUPAC Name |
magnesium;piperidin-1-ide;bromide |
InChI |
InChI=1S/C5H10N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H2;1H;/q-1;;+2/p-1 |
InChI Key |
NZDWNQTYABVNPQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N-]CC1.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;piperidin-1-ide;bromide typically involves the reaction of piperidine with magnesium bromide. One common method is the reaction of piperidine with magnesium in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the desired compound. The reaction conditions often include refluxing the mixture to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium;piperidin-1-ide;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the piperidine moiety acts as a nucleophile.
Reduction Reactions: The compound can be used as a reducing agent in organic synthesis.
Cyclization Reactions: It can facilitate the formation of cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagent .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with alkyl halides can produce substituted piperidines, while reactions with carbonyl compounds can yield alcohols or ketones .
Scientific Research Applications
Magnesium;piperidin-1-ide;bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of magnesium;piperidin-1-ide;bromide involves its ability to act as a nucleophile or reducing agent in chemical reactions. The piperidine moiety can attack electrophilic centers, while the magnesium bromide component can facilitate electron transfer processes. The compound’s reactivity is influenced by the electronic and steric properties of the piperidine ring .
Comparison with Similar Compounds
Grignard Reagents
Grignard reagents (R-Mg-X) share a magnesium center bonded to an organic group (R) and a halide (X).
Table 1 : Comparison of Grignard reagents.
Ionic Magnesium Salts
Magnesium bromide (MgBr₂) is a simple ionic salt with distinct properties:
| Property | MgBr₂ | Magnesium;Piperidin-1-ide;Bromide |
|---|---|---|
| Structure | Ionic lattice (Mg²⁺ + 2Br⁻) | Organometallic complex (Mg coordinated to organic ligand and Br⁻). |
| Solubility | 125.4 g/100g H₂O (100°C) | Soluble in THF; decomposes in water. |
| Applications | Electrolytes, catalysts | Organic synthesis (C-C bond formation). |
| Thermodynamics | ΔfH°(gas) = -302.92 kJ/mol | Reactivity driven by nucleophilic organic ligand. |
Piperidinium-Based Ionic Liquids
Piperidinium bromides, such as 1,1′-(propane-1,3-diyl)bis(1-methylpiperidinium) bromide ([C₃Mpip₂]₂Br), are ionic liquids with quaternary ammonium cations:
| Feature | [C₃Mpip₂]₂Br | This compound |
|---|---|---|
| Structure | Two piperidinium cations + Br⁻ | Magnesium complex with deprotonated piperidine. |
| State | Solid or liquid (ionic liquid) | Typically solution in THF. |
| Reactivity | Electrostatic interactions | Nucleophilic attacks via Mg-C bond. |
| Applications | Solvents, electrolytes | Synthetic organic chemistry. |
Bromide-Containing Pharmaceuticals
Neuromuscular blockers like rocuronium bromide and vecuronium bromide highlight bromide’s role as a counterion:
| Compound | Structure | Role of Bromide | Contrast with Magnesium Complex |
|---|---|---|---|
| Rocuronium bromide | Steroid + ammonium groups | Counterion for solubility | Bromide is a spectator ion, not part of the active structure. |
| This compound | Organomagnesium complex | Bromide is a coordinating ligand. | Bromide directly participates in reactivity. |
Data Sources : .
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to experimental design involving piperidin-1-ide?
- Methodological Answer : Ensure feasibility by pilot-testing reaction scalability. Novelty is demonstrated via comparative studies with analogous amines (e.g., pyrrolidine derivatives). Ethical compliance requires rigorous toxicity screening (e.g., Ames test for mutagenicity). Relevance is established by linking findings to drug discovery or catalysis applications .
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